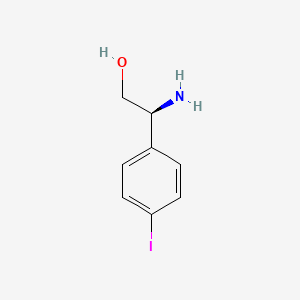
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H10INO It features an amino group, a hydroxyl group, and an iodine atom attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol typically involves the reduction of 1-(4-iodophenyl)ethan-1-one. One common method includes the use of [dibenzhydryl-(S)-tBu-(iminopyridine-oxazoline)]FeBr2 as a catalyst, along with diphenylsilane and sodium triethylborohydride in toluene at 25°C for 3 hours under an inert atmosphere . The reaction is then quenched with sodium hydroxide in methanol and lithium hydroxide monohydrate in toluene for 10 hours, yielding the desired product with a high yield of 97% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-iodobenzaldehyde or 4-iodoacetophenone.
Reduction: Formation of 2-amino-2-(4-iodophenyl)ethanamine.
Substitution: Formation of 4-azidophenyl or 4-cyanophenyl derivatives.
科学的研究の応用
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The iodine atom can facilitate radiolabeling, making it useful in imaging studies. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-1-(4-iodophenyl)ethan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
1-(4-iodophenyl)ethan-1-one: A related compound with a ketone group instead of an amino and hydroxyl group.
4-iodophenyl derivatives: Compounds with various functional groups attached to the 4-iodophenyl moiety.
特性
分子式 |
C8H10INO |
|---|---|
分子量 |
263.08 g/mol |
IUPAC名 |
(2S)-2-amino-2-(4-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 |
InChIキー |
IZFQBVHODUUDIQ-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H](CO)N)I |
正規SMILES |
C1=CC(=CC=C1C(CO)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


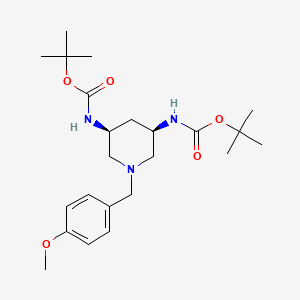
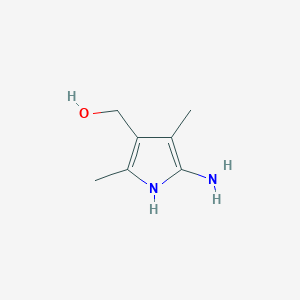

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
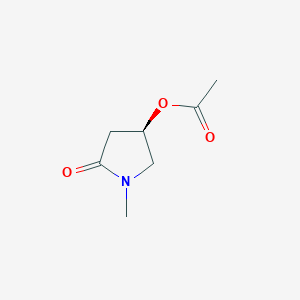
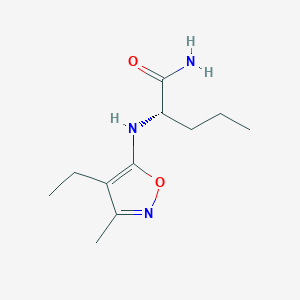
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
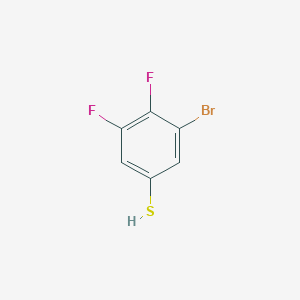
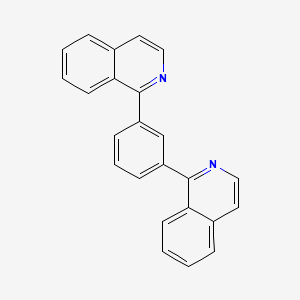
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

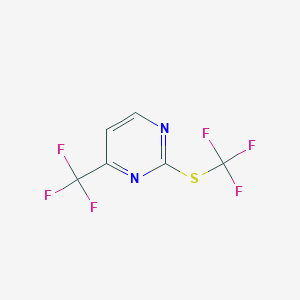
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
